Dodecyl Maltoside is an alkyl disaccharide compound and polar surfactant, with potential adenoviral transduction-enhancing activity. Upon administration as a bladder wash, dodecyl maltoside (DDM) acts as a surfactant and enhances adenoviral transduction and infection of the bladder urothelium. This may allow for an efficient delivery of oncolytic viruses in the treatment of bladder cancer.
n-DODECYL-beta-D-MALTOSIDE
CAS No.: 69227-93-6
Cat. No.: VC0526490
Molecular Formula: C24H46O11
Molecular Weight: 510.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69227-93-6 |
---|---|
Molecular Formula | C24H46O11 |
Molecular Weight | 510.6 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 |
Standard InChI Key | NLEBIOOXCVAHBD-QKMCSOCLSA-N |
Isomeric SMILES | CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES | CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Canonical SMILES | CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Appearance | Solid powder |
Introduction
Physicochemical Properties and Structural Characteristics
Synthesis and Isotopic Labeling
The synthesis of DDM involves coupling α(1→4)-linked maltose to n-dodecanol via a glycosidic bond. Recent advancements include the production of uniformly deuterated DDM (d39-DDM) for nuclear magnetic resonance (NMR) studies. By substituting d7-glucose and d25-dodecanol, researchers achieved >95% deuteration, eliminating proton-related signal interference in transverse relaxation-optimized spectroscopy (TROSY) NMR . This innovation has enabled high-resolution structural analysis of large membrane proteins, such as the 52-kDa sugar transport protein .
Applications in Structural Biology and Biochemistry
Membrane Protein Solubilization and Stabilization
Structural Analysis via Cryo-EM and NMR
Proteomics and Glycomics
DDM’s compatibility with mass spectrometry has revolutionized proteomic workflows. In N-glycoproteomic analyses of mouse brain tissue, DDM-based extraction identified 281 glycosylation sites from 50 μg samples—a 110% improvement over SDS-based methods . The detergent’s ability to solubilize hydrophobic transmembrane proteins without denaturation significantly enhances sensitivity in post-translational modification studies .
Surfactant Properties and Foam Film Dynamics
Studies using thin film pressure balance (TFPB) techniques revealed that DDM-stabilized foam films exhibit disjoining pressure (Π) profiles dependent on pH and surfactant concentration . At pH 5–8, DDM forms common black films (CBFs) with thicknesses of 5–10 nm, stabilized by electrostatic repulsion from adsorbed hydroxyl ions . Newton black films (NBFs) form at higher pressures, characterized by thicknesses <5 nm and dominated van der Waals forces . These properties are critical in industrial applications, such as pharmaceutical formulation and enhanced oil recovery.
Pharmaceutical and Clinical Applications
Drug Delivery Systems
DDM serves as a permeation enhancer in intranasal drug delivery. In pharmacokinetic studies of diazepam nasal spray (Valtoco®), DDM increased bioavailability without significant systemic absorption, with plasma concentrations remaining <500 pg/mL post-administration . This aligns with its designation as "Generally Recognized as Safe" (GRAS) by the FDA .
Enzyme Stabilization
Comparative Analysis with Alternative Detergents
DDM is often benchmarked against structurally similar detergents like n-dodecyl-β-melibioside (β-DDMB). While β-DDMB micelles are smaller (ΔMW ≈ 30 kDa), DDM provides superior thermal stability for proteins like DAGK . In contrast, SDS denatures proteins but offers higher extraction efficiency, necessitating trade-offs in experimental design .
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